1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde
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Overview
Description
1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid.
Reduction: 1-(3-Methylbutanoyl)pyrrolidine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-2-carbaldehyde: Lacks the 3-methylbutanoyl group, resulting in different chemical and biological properties.
Pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
Pyrrolidin-2-one: A lactam derivative with different structural and functional properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-methylbutanoyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-8(2)6-10(13)11-5-3-4-9(11)7-12/h7-9H,3-6H2,1-2H3 |
InChI Key |
HHZVXDAQLZREME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C=O |
Origin of Product |
United States |
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